Pan-CTPS Inhibition Profile of CTP Synthetase-IN-1 Versus Selective CTPS1 Inhibitors (STP938, R80)
CTP Synthetase-IN-1 (compound 27) demonstrates a balanced pan-inhibition profile against human CTPS1 (IC₅₀ = 32 nM) and CTPS2 (IC₅₀ = 18 nM), with a CTPS2/CTPS1 IC₅₀ ratio of 0.56, indicating slightly greater potency against CTPS2 [1]. In contrast, the selective CTPS1 inhibitors STP938 and R80 exhibit marked selectivity: STP938 shows >1,300-fold selectivity for CTPS1 over CTPS2 ; R80 demonstrates >100-fold selectivity for CTPS1 (IC₅₀ = 8.4 nM) over CTPS2 (IC₅₀ = 4.3 μM) . This fundamental difference in isoform inhibition profile distinguishes CTP Synthetase-IN-1 as a pan-inhibitor versus selective CTPS1-targeting agents.
| Evidence Dimension | Human CTPS1 and CTPS2 enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | CTPS1: 32 nM; CTPS2: 18 nM; CTPS2/CTPS1 ratio: 0.56 |
| Comparator Or Baseline | STP938: CTPS1 <100 nM, >1,300-fold selective over CTPS2; R80: CTPS1 8.4 nM, CTPS2 4.3 μM, >100-fold selective |
| Quantified Difference | Pan-inhibition (ratio ~0.6) vs. selective inhibition (>100-1,300-fold selectivity) |
| Conditions | Recombinant human CTPS1 and CTPS2 enzymatic assays; R80 data from RapidFire MS assay; STP938 data from vendor specification |
Why This Matters
This difference defines the compound's utility: pan-inhibition enables simultaneous targeting of both CTPS isoforms for studies requiring complete blockade of de novo CTP synthesis, whereas selective inhibitors are restricted to CTPS1-dependent contexts.
- [1] Novak A, Laughton D, Lane R, et al. Discovery and Optimization of Potent and Orally Available CTP Synthetase Inhibitors for Use in Treatment of Diseases Driven by Aberrant Immune Cell Proliferation. J Med Chem. 2022;65(24):16640-16650. PMID: 36449304. View Source
